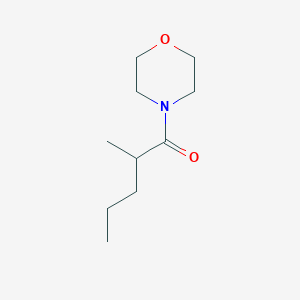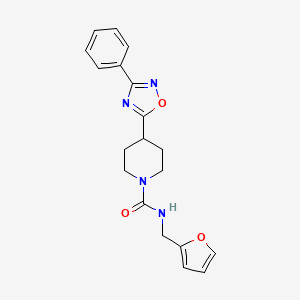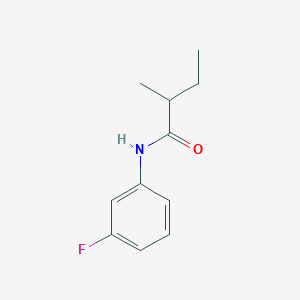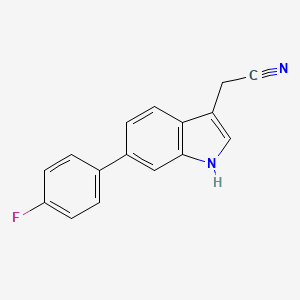
2-Methyl-1-morpholin-4-ylpentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-morpholin-4-ylpentan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. MDMB-2201 has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of MDMB-2201 for recreational purposes is illegal in most countries. The focus of
作用机制
2-Methyl-1-morpholin-4-ylpentan-1-one acts as a potent agonist of the CB1 and CB2 receptors. The compound binds to these receptors and activates them, leading to the psychoactive effects of marijuana. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects:
This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. The compound has been shown to cause hallucinations, paranoia, anxiety, and cognitive impairment. This compound has also been shown to cause tachycardia, hypertension, and vasoconstriction. Additionally, the compound has been shown to suppress the immune system, leading to an increased risk of infections.
实验室实验的优点和局限性
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, making it a valuable tool for studying the effects of synthetic cannabinoids. However, it is important to note that the use of this compound for recreational purposes is illegal and can lead to severe legal consequences.
未来方向
There are several future directions for the study of 2-Methyl-1-morpholin-4-ylpentan-1-one. One possible direction is to study the long-term effects of synthetic cannabinoids on the human body. Another possible direction is to study the effects of this compound on different types of cells and tissues. Additionally, it would be interesting to study the effects of this compound on different animal models to better understand its effects on the human body. Finally, it would be valuable to study the potential therapeutic uses of this compound, such as in the treatment of pain or anxiety disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of this compound for recreational purposes is illegal in most countries. The compound has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. There are several future directions for the study of this compound, including the study of its long-term effects, its effects on different types of cells and tissues, its effects on different animal models, and its potential therapeutic uses.
合成方法
2-Methyl-1-morpholin-4-ylpentan-1-one is synthesized by reacting 5-fluoro MDMB-PICA with morpholine and pentanone in the presence of a catalyst. The synthesis method is relatively simple and can be performed in a laboratory setting. However, it is important to note that the synthesis of this compound for recreational purposes is illegal and can lead to severe legal consequences.
科学研究应用
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. This compound has been used to study the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system.
属性
IUPAC Name |
2-methyl-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-9(2)10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWKDCZXGVPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)

![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)